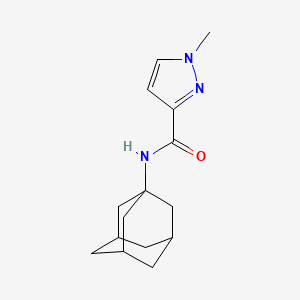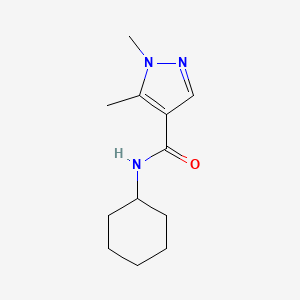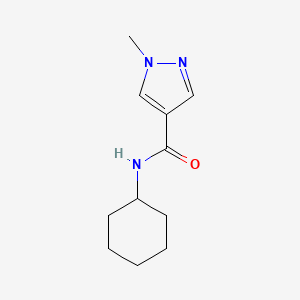
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MPPC belongs to the class of pyrazole-based compounds and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is not fully understood. However, it has been suggested that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide may also act by binding to specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. In addition, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments is its high potency and selectivity. 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have a high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one of the limitations of using 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo studies. Another direction is to investigate its potential use as a tool to study protein-protein interactions in more detail. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can be performed through a simple reaction between 2-methylpyrazole-3-carboxylic acid and 4-aminopyridine. The reaction is carried out in the presence of a coupling agent and a base, resulting in the formation of 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as an anticancer agent, as it has shown to inhibit the growth of cancer cells in vitro. In biochemistry, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a tool to study protein-protein interactions. In pharmacology, 2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use as a drug to treat various diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-9(4-7-12-14)10(15)13-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJHGPQGUXXENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)




